(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol is a chemical compound with the molecular formula and a molar mass of 216.08 g/mol. This compound features a pyridine ring substituted with a bromine atom and a methyl group, along with an alcohol functional group. Its structure can be described as having a chiral center, making it optically active. The compound is known for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics .
The synthesis of (1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol can be achieved through several methods:
(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol has potential applications in various fields:
Interaction studies involving (1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol typically focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary investigations suggest that similar compounds may interact with neurotransmitter receptors, potentially influencing synaptic transmission and neurochemical pathways. Further research is required to elucidate specific interactions and mechanisms of action .
Several compounds share structural similarities with (1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Bromo-2-pyridinecarboxaldehyde | C6H4BrNO | Contains an aldehyde functional group |
| 4-Methylpyridine | C6H7N | Lacks halogen substitution but retains pyridine structure |
| 2-Bromo-4-methylpyridine | C6H6BrN | Similar halogen substitution but different position |
(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethanol is unique due to its specific combination of a bromine substituent at the 5-position and an alcohol functional group at the 1-position of the ethyl chain. This combination may enhance its reactivity and biological activity compared to other pyridine derivatives, making it particularly interesting for further research in medicinal chemistry and synthetic applications .